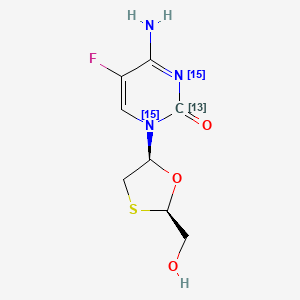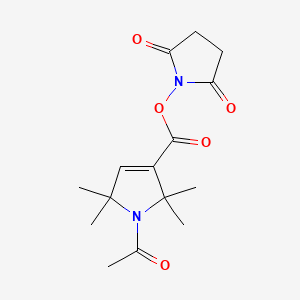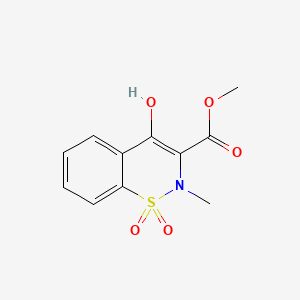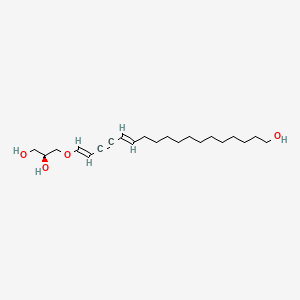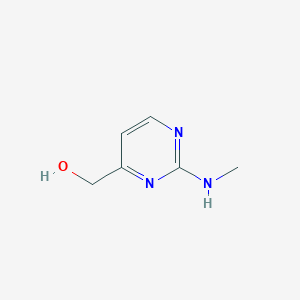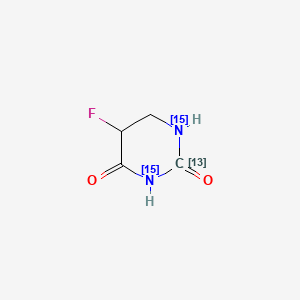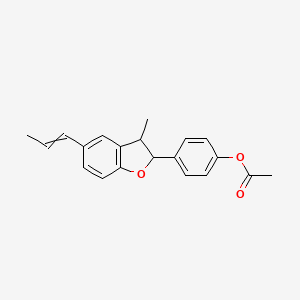
Conocarpan acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conocarpan acetate is a compound isolated from the wood of Conocarpus erectus . Its molecular formula is C20H20O3, and it has a molecular weight of 308.37 .
Synthesis Analysis
The synthesis of Conocarpan has been described in several studies . One approach is based on formal radical cyclization onto a benzene ring, involving a 5-exo-trigonal closure onto a double bond restrained within a 6-membered ring . Another route, which is shorter, is based on 5-exo-trigonal cyclization of an aryl radical onto a pendant terminal double bond .Molecular Structure Analysis
The molecular structure of Conocarpan acetate can be analyzed using various techniques such as atomic pair distribution function (PDF) analysis . This method is a powerful approach to study short- and intermediate-range order in materials on the nanoscale .科学的研究の応用
Antinociceptive Properties : Silva et al. (2010) found that compounds including Conocarpan from Piper solmsianum leaves possess significant antinociceptive properties, suggesting potential for pain management applications (Silva et al., 2010).
Antibacterial Activity : Pessini et al. (2003) demonstrated that Conocarpan shows strong antibacterial activity against certain bacteria like Staphylococcus aureus and Bacillus subtilis, supporting its traditional use in treating bacterial infections (Pessini et al., 2003).
Phytochemical Analysis : Felipe et al. (2006) developed a method for the quantitative determination of Conocarpan in Piper regnellii, highlighting the importance of Conocarpan in phytochemical analysis (Felipe et al., 2006).
Antibacterial Compounds Isolation : Septama & Panichayupakaranant (2015) isolated antibacterial compounds including Conocarpan from Artocarpus heterophyllus, indicating its potential in antibacterial drug development (Septama & Panichayupakaranant, 2015).
Antifungal Activity : Freixa et al. (2001) identified Conocarpan as one of the antifungal neolignans isolated from Piper fulvescens, showing its effectiveness against several fungal strains (Freixa et al., 2001).
Total Synthesis and Configuration : Clive & Stoffman (2007) achieved the total synthesis of Conocarpan and established its absolute configuration, contributing to the understanding of its chemical structure (Clive & Stoffman, 2007).
Acetylcholinesterase Inhibitors : Abdel Bar et al. (2022) found that Conocarpus lancifolius, containing Conocarpan, acts as an acetylcholinesterase inhibitor, suggesting potential in treating neurodegenerative diseases (Abdel Bar et al., 2022).
Safety and Hazards
作用機序
Target of Action
Conocarpan acetate is a bioactive compound used in life sciences research . .
Mode of Action
It has been found that conocarpan, a related compound, exhibits promising antinociceptive properties . This suggests that Conocarpan acetate may interact with pain receptors or related targets, leading to a reduction in the perception of pain. More research is needed to confirm this and to understand the exact mechanisms involved.
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, which involves the conversion of h2 and co2 to formate, acetate, and pyruvate, is a fundamental biochemical pathway that could potentially be influenced by acetate-based compounds
特性
IUPAC Name |
[4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-5-15-6-11-19-18(12-15)13(2)20(23-19)16-7-9-17(10-8-16)22-14(3)21/h4-13,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPLFXSDFXJEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



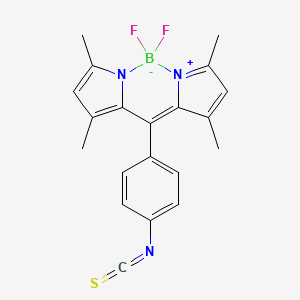

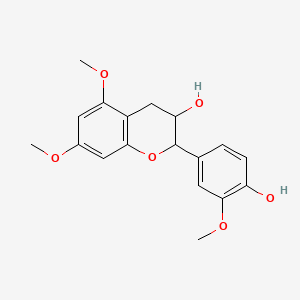
![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
